molecular formula C11H11BrN2S B3020357 2-(((2-bromoallyl)thio)methyl)-1H-benzo[d]imidazole CAS No. 391868-56-7

2-(((2-bromoallyl)thio)methyl)-1H-benzo[d]imidazole

Cat. No.: B3020357
CAS No.: 391868-56-7
M. Wt: 283.19
InChI Key: UKRBXHVBPGPBIH-UHFFFAOYSA-N
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Description

2-(((2-bromoallyl)thio)methyl)-1H-benzo[d]imidazole, also known as BAIT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

Target of Action

The primary target of the compound 2-{[(2-BROMOPROP-2-EN-1-YL)SULFANYL]METHYL}-1H-1,3-BENZODIAZOLE is currently unknown. This compound belongs to the class of imidazoles , which are known to interact with a variety of targets in the body, including enzymes, receptors, and ion channels . .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or altering ion channel conductivity . The specific mode of action for this compound would depend on its primary target.

Biochemical Pathways

Without specific information on the compound’s target and mode of action, it’s challenging to accurately summarize the affected biochemical pathways. Imidazole derivatives can influence a wide range of biochemical pathways depending on their specific targets .

Pharmacokinetics

In silico ADMET prediction is a common approach used in drug discovery to estimate these properties .

Safety and Hazards

2-Methylimidazole has low toxicity with an LD50 (rat, oral) of 1300 mg/kg, but it is strongly irritating to the skin and eyes . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) due to its acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, carcinogenicity, reproductive toxicity, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

Properties

IUPAC Name

2-(2-bromoprop-2-enylsulfanylmethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2S/c1-8(12)6-15-7-11-13-9-4-2-3-5-10(9)14-11/h2-5H,1,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRBXHVBPGPBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CSCC1=NC2=CC=CC=C2N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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